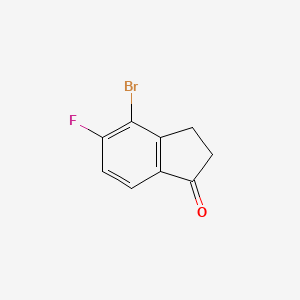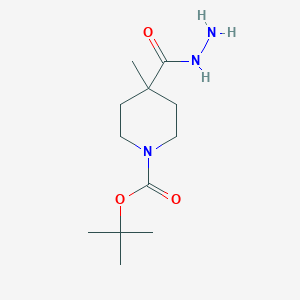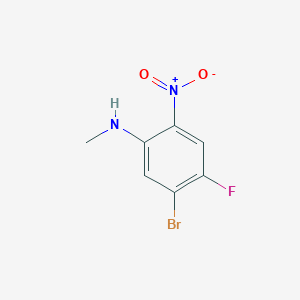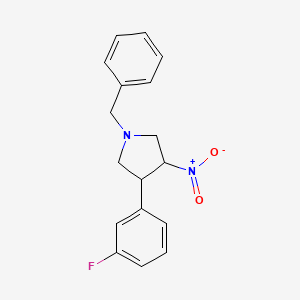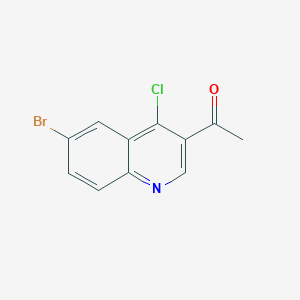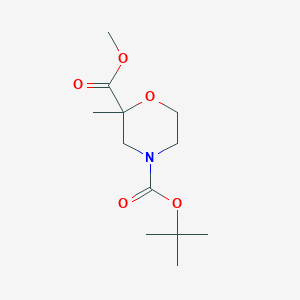
Methyl 4-boc-2-methylmorpholine-2-carboxylate
Descripción general
Descripción
“Methyl 4-boc-2-methylmorpholine-2-carboxylate”, also known as Moc-Morpholine, is a chemical compound that has gained increasing attention in the field of synthetic organic chemistry. It is a useful research chemical .
Synthesis Analysis
The synthesis of this compound involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran at temperatures ranging from -78 to 20℃ . Another method involves the use of 2.5M butyllithium solution in THF at -74C .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO5. The SMILES string representation is O=C(OC)C1©CN(C(OC©©C)=O)CCO1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of diisopropylamine with n-BuLi, followed by the addition of 4-tert-butyl 2-methyl morpholine-2,4-dicarboxylate . Another method involves the reaction of Intermediate 136 with iodomethane .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-boc-2-methylmorpholine-2-carboxylate” is 259.3 g/mol. Other physical and chemical properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Morpholines
The morpholine motif, which is a part of this compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This compound can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Development of Pharmaceuticals
Morpholines, which include this compound, are frequently found in biologically active molecules and pharmaceuticals . They are used in the development of new drugs and therapies.
Stereoselective Synthesis
Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis . This compound can be used in such syntheses, contributing to the development of stereoselective synthesis methods.
Solid-Phase Synthesis
There have been interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis . This compound can be involved in such processes.
Synthesis of Substituted Morpholines
A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . This compound can be synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Preclinical Drug Metabolism Studies
This compound can be used in preclinical in vitro and in vivo drug metabolism studies as amine-associate receptor agonist .
Safety and Hazards
Propiedades
IUPAC Name |
4-O-tert-butyl 2-O-methyl 2-methylmorpholine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-12(4,8-13)9(14)16-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUBMNNPPWLOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-boc-2-methylmorpholine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



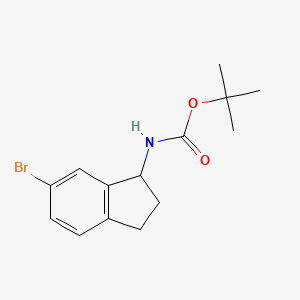

![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)


